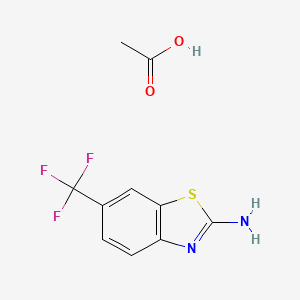

6-Trifluoromethyl-benzothiazol-2-ylamine acetate

Description

Properties

IUPAC Name |

acetic acid;6-(trifluoromethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S.C2H4O2/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5;1-2(3)4/h1-3H,(H2,12,13);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNLUKCYCOEDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC2=C(C=C1C(F)(F)F)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethyl-benzothiazol-2-ylamine acetate typically involves the reaction of 6-Trifluoromethyl-benzothiazol-2-ylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate salt. The process involves heating the reactants in the presence of a suitable solvent, followed by purification steps to isolate the final product .

Industrial Production Methods

Industrial production of 6-Trifluoromethyl-benzothiazol-2-ylamine acetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-benzothiazol-2-ylamine acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

6-Trifluoromethyl-benzothiazol-2-ylamine acetate is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-benzothiazol-2-ylamine acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and proteins, thereby modulating their activity. The benzothiazole ring structure allows for strong interactions with various biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similarity Analysis (CAS-Based)

A 2024 chemical database () provides similarity scores for related benzothiazoles (Table 2):

| Compound Name (CAS) | Similarity Score | Structural Differences | Potential Implications |

|---|---|---|---|

| 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one (159870-86-7) | 0.70 | Thiazolone ring (ketone instead of amine) | Reduced basicity; altered reactivity |

| 2-Chloro-6-trifluoromethylbenzothiazole (777-12-8) | 0.65 | Chlorine at 2-position | Increased electrophilicity; different targets |

| 6-(Trifluoromethyl)benzo[d]thiazol-2-amine (101-23-5) | 0.62 | Free amine (non-acetate form) | Lower solubility; potential for salt formation |

- The highest similarity (0.70) is with the thiazolone derivative, which lacks the acetamide side chain, limiting direct pharmacological comparability .

- The free amine form (CAS 101-23-5) highlights the acetate salt’s role in improving bioavailability .

Key Research Findings

Substituent Impact on Synthesis : Bulky or electron-deficient groups (e.g., 3-(trifluoromethyl)phenyl in Compound 13) reduce synthetic efficiency, necessitating optimized conditions .

Solubility vs. Stability : Methoxy groups (Compound 11) may improve solubility but introduce metabolic liabilities, whereas acetate salt formation balances solubility and stability .

Biological Activity

6-Trifluoromethyl-benzothiazol-2-ylamine acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anti-tubercular and anticancer properties, along with other pharmacological effects. We will also present case studies and data tables to illustrate the findings.

Chemical Structure and Properties

The compound features a benzothiazole core with a trifluoromethyl group at the 6-position, which enhances its lipophilicity and metabolic stability. These characteristics are crucial for its biological interactions and therapeutic potential.

1. Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 6-Trifluoromethyl-benzothiazol-2-ylamine acetate, as anti-tubercular agents.

Mechanism of Action : The compound inhibits the DprE1 enzyme, vital for mycobacterial cell wall synthesis. Docking studies indicate a strong binding affinity for DprE1, with binding energies around .

In Vitro Activity : The minimum inhibitory concentration (MIC) for this compound has been shown to be lower than that of standard treatments like isoniazid (INH).

| Compound | MIC (µg/mL) | Binding Affinity (kcal/mol) | Selectivity Index |

|---|---|---|---|

| 6-Trifluoromethyl-benzothiazol-2-ylamine acetate | 0.5 | -8.4 | >52% |

| Isoniazid (INH) | 1.0 | N/A | N/A |

2. Anticancer Properties

The benzothiazole scaffold is well-known for its anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Inhibition of Kinases : Compounds derived from this scaffold have shown potent inhibition of kinases such as EGFR and CSF1R, with IC50 values in the nanomolar range (e.g., 4.0 nM for CSF1R) .

Cell Line Studies : In vitro studies demonstrate significant antiproliferative activity against human cancer cell lines such as MCF-7 and HCT-116.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Trifluoromethyl-benzothiazol-2-ylamine acetate | MCF-7 | 2.49 |

| 6-Trifluoromethyl-benzothiazol-2-ylamine acetate | HCT-116 | 1.05 |

| Control (Sorafenib) | - | ~0.15 |

3. Other Pharmacological Effects

Beyond anti-tubercular and anticancer activities, this compound may also exhibit other pharmacological effects:

- Antioxidant Activity : Some studies report that trifluoromethyl-substituted benzothiazoles possess antioxidant properties.

- Antibacterial Effects : Preliminary findings suggest inhibition of virulence factors in bacteria such as Pseudomonas aeruginosa, potentially leading to novel antibacterial strategies without promoting resistance .

Case Study 1: Anti-Tubercular Activity Evaluation

A study evaluated several benzothiazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. This compound was noted for its favorable pharmacokinetic properties and high selectivity index compared to traditional agents like INH.

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, derivatives including this compound were screened against various cancer cell lines, demonstrating significant potency.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity; the trifluoromethyl group appears as a singlet (~δ -60 ppm in ¹⁹F NMR).

- HPLC-MS : Quantifies purity (>97%) and identifies byproducts (e.g., unreacted aminothiazole intermediates).

- Melting Point Analysis : Sharp mp ranges (e.g., 248°C) indicate crystallinity and homogeneity .

- TLC : Rf values in ethyl acetate/benzene (1:1) systems validate reaction progression .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

Methodological Answer :

Contradictions often arise from tautomerism or solvent adducts. Strategies include:

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers) by observing peak splitting at low temperatures.

- Deuterated Solvent Screening : DMSO-d₆ vs. CDCl₃ may suppress/exacerbate adduct formation.

- X-ray Crystallography : Resolves ambiguity by providing definitive solid-state structures (as used for analogous spirocyclic phosphazenes) .

Basic: What purification methods are effective for isolating 6-trifluoromethyl-benzothiazol-2-ylamine acetate from complex reaction mixtures?

Q. Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes polar impurities.

- Recrystallization : Ethanol-water mixtures yield high-purity crystals; optimal ratios (e.g., 3:1 ethanol:H₂O) maximize recovery.

- Acid-Base Extraction : Basification (pH 8–9) followed by dichloromethane washing isolates the free amine, which is then acetylated .

Advanced: How do reaction parameters (temperature, solvent, catalysts) influence the regioselectivity of benzothiazole functionalization?

Q. Methodological Answer :

- Temperature : Elevated temperatures (40–60°C) favor kinetically controlled pathways (e.g., C-2 amination over C-4 substitution) .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, enhancing electrophilic substitution at the thiazole ring.

- Catalysts : Lewis acids (e.g., ZnCl₂) direct electrophiles to electron-rich positions (e.g., para to trifluoromethyl groups) .

Basic: What are the key physicochemical properties of 6-trifluoromethyl-benzothiazol-2-ylamine acetate relevant to formulation in biological assays?

Q. Methodological Answer :

- Solubility : Moderate in DMSO (≥10 mg/mL) but limited in aqueous buffers; sonication or co-solvents (e.g., PEG-400) enhance dispersion.

- Stability : Hydrolytically stable at pH 4–8; store desiccated at -20°C to prevent acetate cleavage.

- LogP : Predicted ~2.1 (trifluoromethyl increases hydrophobicity), impacting membrane permeability .

Advanced: How can researchers integrate high-throughput screening with mechanistic studies to optimize bioactivity of derivatives?

Q. Methodological Answer :

- Parallel Synthesis : Use robotic platforms to generate libraries (e.g., varying substituents on the benzothiazole core) .

- Kinetic Profiling : Time-resolved assays (e.g., enzyme inhibition) correlate structural modifications (e.g., electron-donating groups) with activity trends.

- Feedback Loops : Computational docking results guide iterative synthesis, validated by SPR or ITC binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.